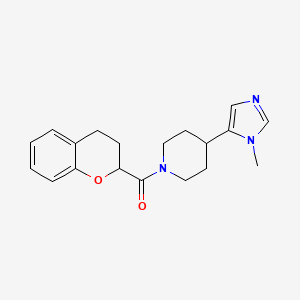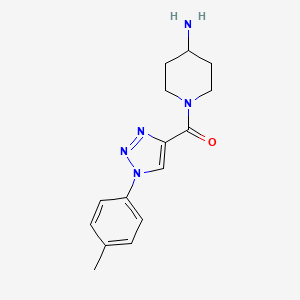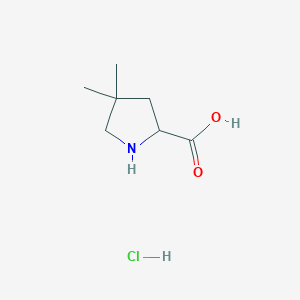
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromenyl group linked to a piperidinyl-methanone moiety, which includes a methylimidazole substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromenyl group can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde in the presence of an acid catalyst . The piperidinyl-methanone moiety can be introduced through a nucleophilic substitution reaction involving a piperidine derivative and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly common in the industrial synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives and alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinyl-methanone moiety can enhance the compound’s binding affinity to its targets, while the imidazole ring can participate in hydrogen bonding and other interactions . These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 4-(7-Hydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl)phenylhexopyranoside
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is unique due to its combination of a chromenyl group with a piperidinyl-methanone moiety and a methylimidazole substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-13-20-12-16(21)14-8-10-22(11-9-14)19(23)18-7-6-15-4-2-3-5-17(15)24-18/h2-5,12-14,18H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQUQDILWJRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)





![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

methanone](/img/structure/B2898249.png)

![3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
